molecular formula C16H16BrF B047434 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene CAS No. 116831-34-6

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene

Cat. No. B047434
M. Wt: 307.2 g/mol
InChI Key: LDQABRHKJNCPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene, also known as BBF, is a chemical compound that belongs to the family of halogenated aromatic compounds. It is a potent and selective ligand for the dopamine D3 receptor, which is involved in various physiological and pathological processes. In recent years, BBF has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism Of Action

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical dopaminergic pathways. It is involved in the regulation of reward, motivation, and movement. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene binds to the dopamine D3 receptor with high affinity and inhibits its activation by endogenous dopamine. This results in a decrease in dopamine signaling in the mesolimbic and mesocortical pathways, which are implicated in addiction, Parkinson's disease, and schizophrenia.

Biochemical And Physiological Effects

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potent and selective binding to the dopamine D3 receptor. It has been demonstrated to inhibit the activity of the dopamine D3 receptor in a dose-dependent manner. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been shown to have a long half-life in vivo, which makes it an attractive candidate for therapeutic applications. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have minimal off-target effects on other dopamine receptor subtypes, which is important for the development of selective drugs targeting the dopamine D3 receptor.

Advantages And Limitations For Lab Experiments

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has several advantages for lab experiments. It is a potent and selective ligand for the dopamine D3 receptor, which makes it a valuable tool compound for the study of dopamine signaling pathways. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been shown to have a long half-life in vivo, which allows for prolonged experiments. However, 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has some limitations for lab experiments. It is a highly lipophilic compound, which can make it difficult to work with in aqueous solutions. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene is also a relatively new compound, and there is still much to be learned about its pharmacological properties.

Future Directions

There are several future directions for the study of 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene. One area of interest is the development of new drugs targeting the dopamine D3 receptor for the treatment of drug addiction, Parkinson's disease, and schizophrenia. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potential therapeutic applications in these areas, and further research is needed to optimize its pharmacological properties. Another area of interest is the study of the role of the dopamine D3 receptor in other physiological and pathological processes, such as cognition and mood disorders. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene can be used as a tool compound for these studies. Finally, there is a need for the development of new imaging techniques to visualize the dopamine D3 receptor in vivo, which would allow for the study of its distribution and function in the brain.

Scientific Research Applications

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been extensively studied in the field of neuroscience due to its high affinity and selectivity for the dopamine D3 receptor. The dopamine D3 receptor is involved in various physiological and pathological processes, including reward, addiction, and movement disorders. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potential therapeutic applications in the treatment of drug addiction, Parkinson's disease, and schizophrenia. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been studied as a tool compound for the development of new drugs targeting the dopamine D3 receptor.

properties

CAS RN

116831-34-6

Product Name

4-Bromo-1-(4-butylphenyl)-2-fluorobenzene

Molecular Formula

C16H16BrF

Molecular Weight

307.2 g/mol

IUPAC Name

4-bromo-1-(4-butylphenyl)-2-fluorobenzene

InChI

InChI=1S/C16H16BrF/c1-2-3-4-12-5-7-13(8-6-12)15-10-9-14(17)11-16(15)18/h5-11H,2-4H2,1H3

InChI Key

LDQABRHKJNCPFO-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.106 g of bis(triphenylphosphine) palladium(II)chloride (Merck Schuchart, Art. No. 804 174) were suspended in 20.0 ml tetrahydrofurane (Merck KGaA, Art. No.108 107) in a 50 ml, four necked vessel and heated to 55° C. Now 0.113 g sodiumboric hydride (Merck Schuchart, Art. Nr. 806 372) were added slowly while the suspension was stirred with a magnetic stirrer. The dark mixture was heated under reflux for 30 minutes and then allowed to cool to 40° C. 49.648 g of 1-bromo-3-fluoro-4-iodo-benzene (Wychem, Art. No. 45 570 300/12) 35.60 g of 4-n-butyl-phenylboronic acid, prepared in house), 330 ml toluene (Merck KGaA, Art. No.108 325), 130 ml ethanol (Merck KGaA, Art. No.100 983) and 170 ml of a solution of sodium carbonate (Merck KGaA, Art. No.106 384) were placed in an 1 I, four necked vessel at ambient temperature and heated to 50° C. Now the freshly prepared 40° C. warm solution of the Pd0-catalyst was rapidly added dropwise to the vigorously stirred reaction mixture. The brown mixture was stirred at 50° C. for 16 hours. The completeness of the reaction was confirmed by thin sheet chromatography. The reaction mixture was cooled to ambient temperature. Then distilled water and methyl-t-butyl ether were added and the phases separated. The aquous phase was extracted twice with methyl-t-butyl ether. The combined organic phases were washed twice with distilled water, dried over Na2SO4 filtered and the solvent evaporated. The crude product of 74 g of 4-bromo-4′-n-butyl-2-fluoro-biphenyl was purified over 3 I silica gel with 1-chloro-butane. The resultant 61.4 g of crude product were distilled under reduced pressure. Thus 45.4 g of 4-bromo-4′-n-butyl-2-fluoro-biphenyl with a purity of 90.6% by GC were obtained.
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Synthesis routes and methods II

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